molecular formula C25H20F3NO4 B12508057 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B12508057
M. Wt: 455.4 g/mol
InChI Key: FKTSFHXFCVESHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a fluorinated Fmoc-protected amino acid derivative. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The 2,4,5-trifluorophenyl substituent on the butanoic acid backbone introduces significant lipophilicity and electronic effects, which can influence peptide conformation, solubility, and biological interactions.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-21-12-23(28)22(27)10-14(21)9-15(11-24(30)31)29-25(32)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10,12,15,20H,9,11,13H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTSFHXFCVESHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino groups. The presence of the trifluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Component Description
Fluorenyl GroupProvides structural stability and potential for hydrophobic interactions
Methoxycarbonyl GroupUsed for protecting amino functionality in synthetic applications
Trifluorophenyl GroupEnhances lipophilicity and may increase biological activity

The mechanism by which (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its unique structural components. The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, while the trifluorophenyl group could enhance binding affinity through electronic effects.

Antimicrobial Activity

Research indicates that compounds containing fluorenyl structures often exhibit antimicrobial properties. A related study demonstrated that derivatives of fluorenone showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The electron-withdrawing nature of the trifluorophenyl group could enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Anticancer Activity

Preliminary studies have suggested that similar compounds can inhibit cancer cell proliferation. For instance, fluorenone derivatives have been shown to act as topoisomerase inhibitors, which are crucial for DNA replication and repair processes in cancer cells . The introduction of substituents like the trifluorophenyl moiety may modulate these effects further.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various fluorenone derivatives against five microbial strains. The results indicated that certain substitutions on the aryl moiety significantly influenced both the spectrum and intensity of inhibitory effects. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity against biofilm-forming bacteria .

Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid were tested for their ability to inhibit tumor growth in vitro. Results indicated that introducing linear alkyl groups improved antiproliferative activity compared to branched or bulky groups .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid:

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus
Anticancer PotentialInhibition of cancer cell proliferation via topoisomerase inhibition
Structural ModificationsEnhanced activity observed with specific substitutions on aryl groups

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Source
Target Compound 2,4,5-Trifluorophenyl C₂₆H₂₁F₃NO₄ 468.45 High lipophilicity; peptide synthesis -
(S)-3-...-4-(2-fluorophenyl)butanoic acid 2-Fluorophenyl C₂₅H₂₂FNO₄ 427.45 Moderate hydrophobicity; SPPS intermediates
(S)-3-...-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-(Trifluoromethyl)phenyl C₂₆H₂₂F₃NO₄ 469.45 Enhanced electron-withdrawing effects
(S)-3-...-4-(4-iodophenyl)butanoic acid 4-Iodophenyl C₂₅H₂₂INO₄ 527.35 Heavy atom for crystallography/radiolabeling
(S)-3-...-4-(4-methylphenyl)butanoic acid 4-Methylphenyl C₂₆H₂₅NO₄ 415.49 Increased hydrophobicity
(R)-3-...-4-(4-(tert-butyl)phenyl)butanoic acid 4-(tert-Butyl)phenyl C₂₉H₃₁NO₄ 469.56 Steric bulk; potential for hindered rotation
Key Observations:
  • Electron Effects: The 2,4,5-trifluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability against nucleophilic attack compared to mono-fluorinated analogs .
  • Steric Considerations : Bulky substituents like tert-butyl () or iodophenyl () may hinder peptide backbone flexibility or crystallization, respectively .

Computational Insights

Docking studies () suggest that fluorinated analogs share binding modes with co-crystallized ligands (e.g., raltegravir in HIV integrase inhibition), highlighting their utility in rational drug design .

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